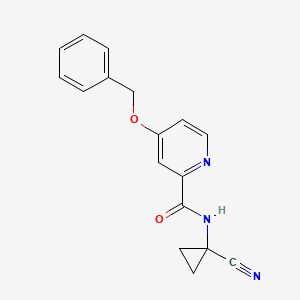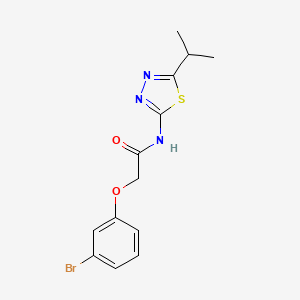
4-(benzyloxy)-N-(1-cyanocyclopropyl)pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(benzyloxy)-N-(1-cyanocyclopropyl)pyridine-2-carboxamide, also known as BNCPC, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 4-(benzyloxy)-N-(1-cyanocyclopropyl)pyridine-2-carboxamide is not fully understood, but studies have shown that it acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (α7 nAChR). This receptor is involved in various physiological processes, including memory and learning, and is also implicated in various neurological disorders such as Alzheimer's disease and schizophrenia.
Biochemical and Physiological Effects:
4-(benzyloxy)-N-(1-cyanocyclopropyl)pyridine-2-carboxamide has been shown to have various biochemical and physiological effects. In animal studies, 4-(benzyloxy)-N-(1-cyanocyclopropyl)pyridine-2-carboxamide has been shown to improve memory and learning, reduce anxiety and depression-like behavior, and exhibit anticancer properties. 4-(benzyloxy)-N-(1-cyanocyclopropyl)pyridine-2-carboxamide has also been shown to have a neuroprotective effect, protecting neurons from damage caused by oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-(benzyloxy)-N-(1-cyanocyclopropyl)pyridine-2-carboxamide in lab experiments is its potential applications in various fields, including neuroscience and cancer research. 4-(benzyloxy)-N-(1-cyanocyclopropyl)pyridine-2-carboxamide is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the limitations of using 4-(benzyloxy)-N-(1-cyanocyclopropyl)pyridine-2-carboxamide is its limited solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research involving 4-(benzyloxy)-N-(1-cyanocyclopropyl)pyridine-2-carboxamide. One area of research is in the development of new drugs based on the structure of 4-(benzyloxy)-N-(1-cyanocyclopropyl)pyridine-2-carboxamide. Researchers are also interested in exploring the potential applications of 4-(benzyloxy)-N-(1-cyanocyclopropyl)pyridine-2-carboxamide in the treatment of various neurological disorders such as Alzheimer's disease and schizophrenia. Additionally, there is a need for further research to fully understand the mechanism of action of 4-(benzyloxy)-N-(1-cyanocyclopropyl)pyridine-2-carboxamide and its potential side effects.
Métodos De Síntesis
4-(benzyloxy)-N-(1-cyanocyclopropyl)pyridine-2-carboxamide can be synthesized through a series of reactions involving pyridine-2-carboxylic acid, benzyl bromide, and cyanocyclopropane. The process involves the use of reagents such as sodium hydride, dimethylformamide, and acetic acid. The yield of the synthesis process is typically around 50-60%, and the purity of the compound can be determined through various analytical techniques such as NMR spectroscopy and HPLC.
Aplicaciones Científicas De Investigación
4-(benzyloxy)-N-(1-cyanocyclopropyl)pyridine-2-carboxamide has been the subject of various scientific research studies due to its potential applications in different fields. One of the main areas of research is in the field of neuroscience, where 4-(benzyloxy)-N-(1-cyanocyclopropyl)pyridine-2-carboxamide has been shown to have a positive effect on memory and learning. Studies have also shown that 4-(benzyloxy)-N-(1-cyanocyclopropyl)pyridine-2-carboxamide can reduce anxiety and depression-like behavior in animal models.
Another area of research is in the field of cancer treatment, where 4-(benzyloxy)-N-(1-cyanocyclopropyl)pyridine-2-carboxamide has been shown to have anticancer properties. Studies have demonstrated that 4-(benzyloxy)-N-(1-cyanocyclopropyl)pyridine-2-carboxamide can inhibit the growth of cancer cells and induce apoptosis.
Propiedades
IUPAC Name |
N-(1-cyanocyclopropyl)-4-phenylmethoxypyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c18-12-17(7-8-17)20-16(21)15-10-14(6-9-19-15)22-11-13-4-2-1-3-5-13/h1-6,9-10H,7-8,11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCWRYOPOOBSULA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)NC(=O)C2=NC=CC(=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(benzyloxy)-N-(1-cyanocyclopropyl)pyridine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-chloro-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-methoxybenzenesulfonamide](/img/structure/B2797527.png)


![3-[3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2797531.png)
![2-[(naphthalen-1-yl)methyl]-1-(2,4,6-trimethylbenzenesulfonyl)-4,5-dihydro-1H-imidazole](/img/structure/B2797532.png)

![[2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2797534.png)
![1-Bromo-2-methoxy-4-[(3-methylpyrazolyl)sulfonyl]benzene](/img/structure/B2797535.png)
![3-(4-chlorobenzyl)-1-methyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2797538.png)


